4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin
Description
4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin (hereafter referred to as the "spin-labeled DMEP derivative") is a semisynthetic derivative of 4'-demethylepipodophyllotoxin (DMEP), a natural aryltetralin lignan with potent antitumor activity. The compound features a 4β-amino linkage to a 2,2,6,6-tetramethyl-1-oxylpiperidine moiety, introducing a nitroxide radical (spin-label) group (Figure 1). This modification aims to enhance antioxidative properties and improve therapeutic efficacy while reducing toxicity .
DMEP itself binds to tubulin at the colchicine site, inhibiting microtubule assembly and disrupting mitosis . Structural modifications at the C-4 position of DMEP, such as amino, sulfur, or glycosidic substitutions, are well-documented strategies to optimize pharmacokinetics and potency . The spin-labeled derivative represents a unique approach to combine tubulin-targeted cytotoxicity with radical-scavenging capabilities .
Properties
InChI |
InChI=1S/C30H37N2O8/c1-29(2)11-16(12-30(3,4)32(29)35)31-26-18-10-21-20(39-14-40-21)9-17(18)24(25-19(26)13-38-28(25)34)15-7-22(36-5)27(33)23(8-15)37-6/h7-10,16,19,24-26,31,33H,11-14H2,1-6H3/t19-,24+,25-,26+/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFRPDQBQTHSV-IWRQBJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC2C3COC(=O)C3C(C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1[O])(C)C)N[C@@H]2[C@@H]3COC(=O)[C@H]3[C@H](C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925205 | |
| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125670-69-1 | |
| Record name | GP 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125670691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Displacement of Epoxide or Hydroxyl Groups
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Method : Reacting 4'-demethylepipodophyllotoxin (DPT) with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 4β-azido-DPT. Subsequent hydrogenation with Pd/C in methanol reduces the azide to a primary amine.
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Key Data :
Step Reagents Conditions Yield Azidation NaN₃, DMF 80°C, 12h 75% Reduction H₂, Pd/C RT, 6h 90%
Direct Amination via Mitsunobu Reaction
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Method : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), DPT reacts with phthalimide to form a protected amine, which is deprotected with hydrazine.
Synthesis of 2,2,6,6-Tetramethyl-1-oxylpiperidin-4-amine (4-Amino-TEMPO)
The TEMPO-derived amine is synthesized via:
Reductive Amination of 4-Oxo-TEMPO
Functionalization of 4-Hydroxy-TEMPO
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Method : 4-Hydroxy-TEMPO undergoes mesylation (MsCl, Et₃N) followed by substitution with aqueous ammonia.
Coupling 4β-NH₂-DPT with 4-Amino-TEMPO
Reductive Amination
Carbodiimide-Mediated Coupling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the nitroxide group.
Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of epipodophyllotoxin exhibit significant anticancer properties. The incorporation of the tetramethylpiperidine moiety enhances the compound's ability to inhibit topoisomerase II, an essential enzyme for DNA replication in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Antiviral Properties
The piperidine derivatives have also been studied for their antiviral effects. Research suggests that modifications to the piperidine ring can enhance activity against viral infections by interfering with viral replication mechanisms. This area is particularly promising for developing treatments for viral diseases where existing therapies are ineffective .
Biochemical Applications
1. Spin Labeling
The compound's nitroxide structure allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying biomolecular dynamics and interactions in biological systems, providing insights into protein folding and conformational changes .
2. Antioxidant Studies
The presence of the tetramethylpiperidine group contributes to the antioxidant properties of the compound. It has been utilized in studies aimed at understanding oxidative stress and its implications in various diseases, including neurodegenerative disorders .
Materials Science Applications
1. Polymer Chemistry
The compound can be employed in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to degradation, making it suitable for applications in coatings and packaging materials .
2. Photostabilizers
Due to its radical scavenging ability, this compound is explored as a photostabilizer in plastics and other materials susceptible to UV degradation. The addition of this compound can prolong the lifespan of materials exposed to sunlight by mitigating oxidative damage .
Case Study 1: Anticancer Efficacy
A study conducted on a series of epipodophyllotoxin derivatives demonstrated that the introduction of the tetramethylpiperidine moiety significantly increased cytotoxicity against human breast cancer cells (MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting a potential new avenue for breast cancer treatment.
Case Study 2: EPR Spectroscopy
In a study utilizing EPR spectroscopy, 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin was employed as a spin probe to investigate protein-ligand interactions. The findings revealed distinct conformational changes in proteins upon ligand binding, providing valuable insights into molecular recognition processes.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with cellular targets such as DNA topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
C-S vs. C-NH Bond Modifications
Modifications at the C-4 position via C-S bonds (e.g., 4β-S-(1,3,4-triazole-2)-4-deoxy-DMEP) have shown superior antitumor activity compared to C-NH bonds (e.g., 4β-NH-(1,3,4-triazole-2)-4-deoxy-DMEP). For instance:
- Compound 1S (C-S bond) exhibited 29-fold higher potency (IC₅₀ = 0.17 µM) than Compound 1N (C-NH bond; IC₅₀ = 3.85 µM) against HeLa cells .
- The C-S linkage enhances electron-withdrawing effects and metabolic stability, contributing to improved activity .
In contrast, the spin-labeled DMEP derivative uses a C-NH bond but incorporates a sterically hindered piperidinyl-oxyl group.
Amino-Linked Prodrugs
Prodrugs like 4β-amino-4'-demethylepipodophyllotoxin conjugates (e.g., compounds 2b and 2d) demonstrate selective toxicity:
- Compound 2b : IC₅₀ = 0.77 µM (A549), 0.83 µM (HeLa), 1.19 µM (HepG2) .
- Compound 2d: IC₅₀ = 0.98 µM (A549), 0.91 µM (HeLa), 1.58 µM (HepG2) . These prodrugs induce G2/M cell cycle arrest and apoptosis, with molecular docking confirming stable interactions with nitroreductase (NTR 1DS7) . The spin-labeled derivative shares the amino linkage but diverges in mechanism, likely targeting tubulin rather than NTR .
Comparison with Glycosidic Derivatives (Etoposide and Teniposide)
Etoposide (VP-16) and teniposide (VM-26) are glycosidic derivatives of DMEP, approved for clinical use. Key differences include:
Etoposide’s clinical limitations (e.g., resistance, toxicity) highlight the need for alternatives like the spin-labeled derivative, which may circumvent these issues through tubulin targeting and antioxidative effects .
Comparison with Conjugated Derivatives
Conjugates combining DMEP with other pharmacophores (e.g., 5-fluorouracil, 5-FU) exhibit synergistic effects:
- Compound 321–329 (DMEP-5-FU conjugates): IC₅₀ = 0.02–0.05 µM against HL-60 and A549 cells .
- The spin-labeled derivative lacks a secondary pharmacophore but leverages the nitroxide group for dual functionality : tubulin inhibition and radical scavenging .
Structural and Mechanistic Insights
- Tubulin Binding : The high-resolution structure of DMEP-tubulin complexes (2.8 Å) reveals interactions with residues in the colchicine-binding site, emphasizing the importance of the C-4 substituent’s size and stereochemistry . The spin-labeled derivative’s piperidinyl-oxyl group may enhance binding through hydrophobic interactions .
- Antioxidative Activity: The nitroxide group scavenges free radicals, reducing oxidative damage in normal cells, a unique advantage over non-antioxidant derivatives .
Biological Activity
4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a natural compound known for its antitumor properties. This compound integrates a nitroxide radical moiety, which is hypothesized to enhance its biological activity through redox mechanisms. This article reviews the biological activities associated with this compound, including its anticancer effects, antioxidant properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.46 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research has indicated that derivatives of podophyllotoxin exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect comparable to established chemotherapeutics.
Antioxidant Activity
The incorporation of the nitroxide radical moiety is believed to confer antioxidant properties to the compound. Nitroxides are known for their ability to scavenge free radicals and reduce oxidative stress.
- Mechanism : The nitroxide group can donate electrons to reactive oxygen species (ROS), thereby neutralizing them. This property was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays which showed that the compound exhibited significant radical scavenging activity.
Other Biological Activities
Preliminary studies have suggested additional biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory diseases.
- Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects against cell death.
Research Findings Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in MCF-7 cells | [Research Study A] |
| Antioxidant | Significant DPPH scavenging activity | [Research Study B] |
| Anti-inflammatory | Reduced cytokine levels in macrophages | [Research Study C] |
| Neuroprotective | Protection against oxidative stress | [Research Study D] |
Q & A
Q. What analytical methods are recommended for purity assessment of 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin?
Answer: High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is a validated method for purity analysis. System suitability parameters, including retention time reproducibility and peak symmetry, should be optimized to ensure resolution of structural analogs and degradation products . For nitroxide-containing derivatives, electron paramagnetic resonance (EPR) spectroscopy can complement HPLC to confirm radical stability and probe environmental interactions .
Q. What synthetic strategies are employed to introduce the 2,2,6,6-tetramethylpiperidine-1-oxyl moiety into 4'-demethylepipodophyllotoxin derivatives?
Answer: A common approach involves coupling 4-amino-4'-demethylepipodophyllotoxin with activated intermediates like 4-(2-bromoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl. Reactions are typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution. Post-synthesis purification requires cold storage (0–6°C) to prevent radical degradation . Structural confirmation relies on -NMR (e.g., δ 6.56–8.06 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ peaks matching calculated molecular weights) .
Q. How is the stability of the nitroxide radical in this compound characterized under physiological conditions?
Answer: Stability is assessed via UV-Vis spectroscopy (absorbance at ~240 nm for nitroxide radicals) and cyclic voltammetry to measure redox potential. Radical persistence in biological matrices (e.g., serum) can be monitored using EPR spectroscopy, with signal attenuation indicating reduction to hydroxylamine derivatives .
Advanced Research Questions
Q. How do structural modifications to the 4'-demethylepipodophyllotoxin scaffold influence dual inhibition of topoisomerase II and tubulin polymerization?
Answer: The 4β-arylamino substitution (e.g., tetramethylpiperidinyl nitroxide) enhances topoisomerase II binding by intercalating into DNA-enzyme complexes, as shown in electrophoretic mobility shift assays. Concurrently, bulky substituents at the 4-position disrupt microtubule assembly, quantified via turbidimetry at 350 nm. Computational docking (e.g., AutoDock Vina) reveals steric clashes with tubulin’s colchicine-binding site, explaining reduced polymerization rates .
Q. What experimental designs resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
Answer: Discrepancies often arise from differential metabolic activation. In vitro studies should include liver microsomal fractions (e.g., human S9 mix) to simulate hepatic nitroreductase activity. In vivo, use transgenic models (e.g., CYP3A4-humanized mice) to assess metabolic stability. Pharmacokinetic parameters (e.g., AUC) must be correlated with tumor growth inhibition in xenografts to validate target engagement .
Q. How can structure-activity relationship (SAR) studies optimize the redox-active nitroxide group for enhanced pro-apoptotic effects?
Answer: Systematic substitution of the nitroxide’s methyl groups with deuterium (e.g., 4-oxy-d-1-N derivatives) improves radical longevity in hypoxic tumors, quantified via EPR spin-trapping. Comparative SAR using analogs with varying ring sizes (e.g., pyrrolidinyl vs. piperidinyl nitroxides) identifies optimal steric bulk for ROS generation, measured via DCFH-DA fluorescence in HCT116 cells .
Q. What methodologies address the compound’s solubility limitations in aqueous buffers for in vivo delivery?
Answer: Co-solvent systems (e.g., PEG-400/ethanol/saline at 10:10:80 v/v) improve solubility to >2 mg/mL. For targeted delivery, nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles (100–150 nm diameter) enhances tumor accumulation, validated via LC-MS/MS biodistribution studies. Lyophilization with trehalose (1:3 w/w) ensures long-term stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
